molecular formula C14H14N6OS B2433768 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea CAS No. 2034309-80-1

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea

Cat. No.: B2433768
CAS No.: 2034309-80-1
M. Wt: 314.37
InChI Key: FDBKTZGBBFJIMJ-UHFFFAOYSA-N
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Description

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole, pyridine, and thiazole rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Synthesis of the pyridine ring: The pyrazole derivative is then reacted with a pyridine precursor under specific conditions to form the desired pyridine ring.

    Thiazole ring formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness: 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiazol-2-yl)urea is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-20-9-12(8-18-20)11-4-10(5-15-7-11)6-17-13(21)19-14-16-2-3-22-14/h2-5,7-9H,6H2,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBKTZGBBFJIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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